[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride
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Overview
Description
[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C6H12ClNO. It is a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of [(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride can be compared with other similar compounds, such as:
(1R,5R)-1-(2-Thienyl)-3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but includes a thienyl group, which may alter its chemical and biological properties.
Bicyclo[3.1.0]hexanes: These compounds share the bicyclic core but differ in their substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5?,6-;/m1./s1 |
InChI Key |
PHCXFCNYKNKCJG-PATRPMPQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]1NC(C2)CO.Cl |
Canonical SMILES |
C1C2CC2NC1CO.Cl |
Origin of Product |
United States |
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